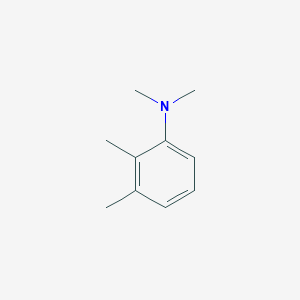

n,n,2,3-Tetramethylaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a broad class of compounds derived from aniline through the replacement of one or more hydrogen atoms on the benzene (B151609) ring or the amino group with various functional groups. The nature, number, and position of these substituents profoundly influence the chemical and physical properties of the molecule, particularly its basicity, reactivity in electrophilic substitution reactions, and its potential for use as a building block in synthesis.

N,N,2,3-Tetramethylaniline is a highly substituted aniline. The presence of two methyl groups on the nitrogen atom makes it a tertiary amine, while the two methyl groups at the ortho and meta positions of the benzene ring introduce significant steric and electronic effects. These substitutions distinguish it from simpler analogs like N,N-dimethylaniline. nih.gov

Significance in Contemporary Chemical Science

The specific arrangement of methyl groups in this compound defines its utility and importance in modern chemical research, from building complex molecules to creating novel materials and understanding fundamental reaction pathways.

This compound serves as a valuable synthetic intermediate, a building block for the creation of more complex molecules. Aromatic amines, in general, are crucial precursors in the industrial synthesis of a wide array of products. alfa-chemistry.com

The reactivity of the aromatic ring, influenced by the activating dimethylamino and methyl groups, allows for various electrophilic substitution reactions. At the same time, the tertiary amine functionality can participate in different chemical transformations. While specific large-scale applications of this compound are not as widely documented as those for N,N-dimethylaniline (a precursor to dyes like malachite green and crystal violet), its structure suggests potential applications in several areas. nih.govbritannica.com It can be a precursor for specialized dyes, agrochemicals, and pharmaceutical compounds where its specific substitution pattern is required to achieve the desired biological activity or material property. alfa-chemistry.com For instance, related aniline derivatives are used in the synthesis of azo dyes. scribd.comresearchgate.net The synthesis of complex heterocyclic structures, which are often the core of pharmacologically active molecules, can also utilize such substituted anilines. nih.govnih.gov

The incorporation of substituted anilines into polymers can lead to materials with tailored electronic, optical, and physical properties. A notable application of a close derivative is in the field of conducting polymers. Research has demonstrated the synthesis of poly(2,3-dimethylaniline)/polyaniline (P(2,3-DMA)/PANI) composites. researchgate.net In this work, aniline was polymerized in the presence of P(2,3-DMA) particles. The resulting composite material exhibited enhanced solubility and improved anticorrosive properties compared to pure polyaniline, demonstrating how the specific substitution on the aniline ring can be used to fine-tune the characteristics of the final material. researchgate.net The study highlighted that the presence of electron-donating groups, such as the methyl groups in 2,3-dimethylaniline (B142581), can increase the solubility of the resulting polymers in non-aqueous solvents. researchgate.net

Furthermore, the broader family of substituted anilines is explored for applications in non-linear optical (NLO) materials. For instance, Schiff bases derived from substituted anilines have been investigated for their second-harmonic generation (SHG) properties, which are crucial for applications in optoelectronics and photonics.

Derivatives of tetramethylaniline are excellent models for studying the interplay of electronic and steric effects in organic reactions. The methyl groups at the ortho positions (positions 2 and 6) of the benzene ring can cause significant steric hindrance, a phenomenon known as the "ortho effect."

This steric hindrance can force the dimethylamino group to rotate out of the plane of the benzene ring. This rotation disrupts the overlap between the nitrogen lone pair's p-orbital and the π-system of the aromatic ring, a concept known as steric inhibition of resonance. In N,N,2,6-tetramethylaniline, this effect is pronounced, making the nitrogen's lone pair more localized and thus more available for protonation, leading to increased basicity compared to N,N-dimethylaniline where resonance delocalizes the lone pair. doubtnut.com

While this compound has only one ortho methyl group, this substituent still exerts a steric influence that can alter the molecule's conformation and reactivity compared to its 3,5-isomer or N,N-dimethylaniline. By comparing the reactivity and basicity of these different isomers, chemists can gain valuable insights into how steric and electronic factors govern reaction outcomes. For example, the rate and regioselectivity of electrophilic aromatic substitution are highly dependent on the substitution pattern of the aniline.

Table 2: Comparison of Basicity in Substituted Anilines

| Compound | Key Structural Feature | Influence on Basicity |

|---|---|---|

| Aniline | Primary amine, unsubstituted ring | Lone pair delocalized into the ring by resonance, reducing basicity. |

| N,N-Dimethylaniline | Tertiary amine | Inductive effect of two methyl groups increases electron density on nitrogen. Resonance still present. |

| N,N,2,6-Tetramethylaniline | Two ortho-methyl groups | Steric hindrance prevents the N-lone pair from resonating with the ring, significantly increasing basicity. doubtnut.com |

| This compound | One ortho- and one meta-methyl group | A combination of inductive effects from all methyl groups and moderate steric hindrance from the ortho-methyl group influences its basicity. |

Structure

3D Structure

Properties

CAS No. |

24226-35-5 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N,N,2,3-tetramethylaniline |

InChI |

InChI=1S/C10H15N/c1-8-6-5-7-10(9(8)2)11(3)4/h5-7H,1-4H3 |

InChI Key |

HYXIJVZYRWWFOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,n,2,3 Tetramethylaniline and Its Analogs

Established Synthesis Pathways for N,N,2,3-Tetramethylaniline

The synthesis of this compound (CAS No. 24226-35-5) is primarily achieved through the N,N-dimethylation of the corresponding primary amine, 2,3-dimethylaniline (B142581) (also known as 2,3-xylidine). electronicsandbooks.comwur.nl This transformation is a cornerstone of industrial and laboratory-scale production of N,N-dialkylated anilines.

One of the most classical and widely used methods for this purpose is the Eschweiler-Clarke reaction . This one-pot procedure involves the reaction of the primary amine (2,3-dimethylaniline) with an excess of formaldehyde (B43269) and a reducing agent, typically formic acid or sodium borohydride. nih.govdoaj.org The reaction proceeds through the formation of an iminium ion, which is subsequently reduced in situ to yield the tertiary amine. The use of aqueous formaldehyde is common, and while the initial imine formation is an equilibrium, the final irreversible reduction to the tertiary amine drives the reaction to completion. doaj.org

Another significant established pathway, particularly in industrial settings, is the alkylation of 2,3-dimethylaniline with methanol (B129727) . This process is analogous to the large-scale production of N,N-dimethylaniline. acs.orgacs.org The reaction is typically carried out at elevated temperatures (e.g., 210–225 °C) and high pressures in an autoclave, often using an acid catalyst like sulfuric acid. acs.orgnih.gov The use of excess methanol ensures the complete conversion to the N,N-dimethylated product. acs.org This method can be performed in either a liquid phase or a gas-solid contact phase, with the latter often providing higher yields and fewer waste products. acs.org

A general database of synthesis routes also indicates a pathway from 2,3-dimethylaniline and formaldehyde, which aligns with the principles of reductive amination seen in the Eschweiler-Clarke reaction. electronicsandbooks.com

Table 1: Established Synthesis Methods for this compound

| Method | Starting Material | Reagents | Key Conditions |

|---|---|---|---|

| Eschweiler-Clarke Reaction | 2,3-Dimethylaniline | Formaldehyde, Formic Acid (or other reducing agents like NaBH₄) | One-pot reaction, excess formaldehyde/reductant |

| High-Temperature Alkylation | 2,3-Dimethylaniline | Methanol, Acid Catalyst (e.g., H₂SO₄) | High temperature (e.g., >200°C), high pressure, autoclave |

Novel Approaches in Aniline (B41778) Methylation and Functionalization

Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods for the N-methylation and functionalization of anilines, which are directly applicable to the synthesis of this compound and its analogs.

A prominent novel strategy is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis . This methodology uses methanol as an inexpensive, readily available, and greener methylating agent. youtube.com The reaction is catalyzed by various transition metal complexes, which transiently dehydrogenate the methanol to form formaldehyde in situ. This aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the catalyst. youtube.comresearchgate.net This process avoids the use of stoichiometric and often toxic alkylating agents. A variety of catalysts based on noble metals like ruthenium and iridium, as well as more earth-abundant first-row transition metals like manganese and cobalt, have been developed for this purpose. researchgate.netrsc.orgacs.orgacs.org For instance, cyclometalated ruthenium complexes have been shown to effectively methylate anilines with methanol under mild conditions (60°C). researchgate.net

Another innovative and green approach involves the use of dimethyl carbonate (DMC) as a methylating agent. DMC is a non-toxic reagent, and the reactions, often catalyzed by zeolites like NaY faujasites, can exhibit very high selectivity for either mono- or di-N-methylation. researchgate.netrsc.org This method is particularly advantageous for producing N-methylated anilines while preserving other functional groups in the molecule. rsc.org Bimetallic nanoparticle catalysts, such as Cu-Zr, have also been developed for the selective N-alkylation of amines using DMC. nih.gov

The direct use of carbon dioxide (CO₂) and hydrogen (H₂) gas as a C1 source for N-methylation represents a cutting-edge, sustainable approach. rsc.org Recent research has demonstrated that a cobalt-based catalytic system can effectively N-methylate anilines with CO₂/H₂ under relatively mild conditions, offering a pathway that utilizes a renewable carbon source. rsc.org

Beyond methylation, novel methods for the regioselective functionalization of the aniline ring allow for the synthesis of diverse analogs. Palladium-catalyzed C-H olefination, for example, can introduce new functional groups at the para-position of N-substituted anilines. nih.gov Furthermore, Brønsted acid-catalyzed reactions have been developed for the selective ortho- and meta-amination of anilines, providing access to a wide range of substituted aniline derivatives that would be difficult to synthesize via traditional methods. nih.gov

Table 2: Novel Methylation and Functionalization Strategies for Anilines

| Approach | Reagent/Catalyst System | Advantage |

|---|---|---|

| Hydrogen Borrowing | Methanol / Ru, Ir, or Mn pincer-complexes | Uses inexpensive, green methylating agent; water is the only byproduct. youtube.comresearchgate.net |

| Dimethyl Carbonate (DMC) | DMC / Zeolite or Nanoparticle Catalysts | Non-toxic reagent, high chemo- and N-methylation selectivity. rsc.orgnih.gov |

| CO₂/H₂ Methylation | CO₂, H₂ / Cobalt-based catalysts | Utilizes renewable C1 source (CO₂). rsc.org |

| Regioselective C-H Functionalization | Various / Pd or Brønsted acid catalysts | Allows direct functionalization of the aromatic ring at specific positions (ortho, meta, para). nih.govnih.gov |

Green Chemistry Principles in Tetramethylaniline Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly influencing the synthesis of compounds like this compound.

The novel methylation strategies discussed previously are prime examples of green chemistry in action. The transition from traditional alkylating agents like methyl iodide and dimethyl sulfate (B86663)—which are toxic and produce stoichiometric salt waste—to more benign C1 sources is a significant step forward. researchgate.net

Methanol as a Green Reagent : The hydrogen borrowing catalytic cycle using methanol is highly atom-economical, with water being the only theoretical byproduct. youtube.com This avoids the generation of halide or sulfate waste.

Dimethyl Carbonate (DMC) : DMC is recognized as an environmentally friendly methylating agent due to its low toxicity and the fact that it breaks down into methanol and CO₂. researchgate.net

Carbon Dioxide as a Feedstock : The use of CO₂ as a raw material for methylation is a key goal of sustainable chemistry, as it involves the valorization of a greenhouse gas. rsc.org

Catalysis : The shift from stoichiometric reagents to catalytic processes, especially using earth-abundant metals like iron and manganese instead of precious metals like palladium and iridium, is a core tenet of green chemistry. acs.org

Biocatalysis : Looking forward, the development of enzymatic platforms for C-N bond formation represents a frontier in green synthesis. Directed evolution of enzymes can create biocatalysts that perform reactions like oxidative amination to produce anilines under mild, aqueous conditions, offering a highly sustainable alternative to traditional chemical methods.

Stereochemical Control in Substituted Aniline Synthesis

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial for the synthesis of its chiral analogs, which may possess stereocenters on the aromatic ring's substituents or on the N-alkyl groups. Such chiral amines are of immense importance in pharmaceuticals and materials science. acs.org

Recent breakthroughs have provided powerful tools for achieving high levels of stereocontrol in aniline synthesis:

Asymmetric Hydrogenation : One of the most robust methods for creating chiral amines is the asymmetric hydrogenation of prochiral imines or enamines. acs.org This involves the use of chiral transition metal catalysts (often based on iridium, rhodium, or palladium) with specifically designed chiral ligands. This approach can provide access to a wide range of N-alkyl amines with high enantioselectivity. acs.org

Stereospecific Cross-Coupling : A novel, transition-metal-free strategy involves the enantiospecific coupling of chiral alkylboronic esters with aryl hydrazines. nih.gov This reaction proceeds with essentially complete retention of stereochemistry, allowing the synthesis of anilines with chiral benzylic centers from readily available enantioenriched starting materials.

Chiral Auxiliary and Substrate Control : Stereochemistry can be controlled by temporarily introducing a chiral auxiliary to the molecule, which directs a subsequent reaction before being removed. rsc.org Alternatively, existing stereocenters within the substrate molecule can be used to direct the formation of new stereocenters elsewhere in the molecule. rsc.org

Organocatalysis : Chiral organocatalysts, such as chiral phosphoric acids, have been employed to synthesize axially chiral anilides and other atropisomeric structures. researchgate.net These catalysts can effectively control the three-dimensional arrangement of bulky substituents around a C-N bond axis.

Biocatalytic N-H Insertion : Engineered enzymes, such as myoglobin (B1173299) variants, have been developed to catalyze the asymmetric N-H insertion of carbenes into aromatic amines. researchgate.net This biocatalytic approach offers a route to chiral α-aryl amines with good to high enantiomeric excess. researchgate.net

Table 3: Methods for Stereocontrolled Synthesis of Chiral Aniline Analogs

| Method | Key Principle | Type of Chirality Introduced |

|---|---|---|

| Asymmetric Hydrogenation | Chiral metal catalyst reduces a prochiral imine/enamine. | Central chirality (e.g., on an α-carbon to nitrogen). acs.org |

| Stereospecific C-C Coupling | Enantioenriched boronic ester couples with an aryl hydrazine. | Central chirality (e.g., benzylic stereocenter). |

| Iron-Catalyzed N-Alkylation | Chiral alcohol is coupled with an achiral aniline. | Central chirality on the N-alkyl group. |

| Organocatalysis | Chiral catalyst (e.g., phosphoric acid) directs the reaction. | Axial chirality (atropisomers). researchgate.net |

| Biocatalysis | Engineered enzyme catalyzes asymmetric carbene N-H insertion. | Central chirality adjacent to the nitrogen atom. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of N,n,2,3 Tetramethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N,N,2,3-tetramethylaniline by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The N,N-dimethyl protons exhibit a singlet, as do the two methyl groups attached to the aromatic ring, although their chemical shifts will differ based on their positions relative to the amino group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by identifying the chemical shifts of all carbon atoms within the molecule. The aromatic carbons will resonate at distinct positions, influenced by the electron-donating amino group and the alkyl substituents. The carbons of the N,N-dimethyl groups and the ring-bound methyl groups will appear in the upfield region of the spectrum.

Interactive Data Table: Representative NMR Data for Tetramethylaniline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N,N,3-trimethylaniline | 7.22–6.77 (m, 1H), 6.70–6.43 (m, 3H), 2.93 (s, 6H), 2.32 (s, 3H) rsc.org | 150.66, 138.71, 128.91, 117.72, 113.52, 109.97, 40.73, 21.87 rsc.org |

| N,N,4-trimethylaniline | 7.06 (d, J = 8.6 Hz, 2H), 6.70 (d, J = 8.5 Hz, 2H), 2.90 (s, 6H), 2.26 (s, 3H) rsc.org | 148.74, 129.61, 126.32, 113.33, 41.18, 20.28 rsc.org |

| N,N-dimethylaniline | 7.24 (dd, J = 8.8, 7.3 Hz, 2H), 6.85–6.62 (m, 3H), 2.94 (s, 6H) rsc.org | 150.58, 129.03, 116.60, 112.62, 40.61 rsc.org |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the conformational properties of this compound. spectroscopyonline.comnih.govyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to specific molecular vibrations. Key expected vibrations include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

C=C stretching: Aromatic ring stretching vibrations.

C-N stretching: Stretching of the bond between the aromatic ring and the nitrogen atom.

CH₃ bending: Bending vibrations of the methyl groups.

The absence of an N-H stretching band is a key indicator of the tertiary nature of the amine. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring and the symmetric vibrations of the methyl groups are expected to be strong in the Raman spectrum. The principle of mutual exclusion, which applies to molecules with a center of symmetry, can help in determining the molecule's symmetry by comparing IR and Raman active bands. bdu.ac.in

Interactive Data Table: Key Vibrational Frequencies for Substituted Anilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3000 | |

| Aliphatic C-H Stretch | 3000-2850 | From methyl groups |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands expected |

| C-N Stretch (Aromatic) | 1360-1250 | |

| CH₃ Bending | 1470-1430 (asymmetric), 1380-1370 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, offering insights into its electronic structure and the extent of conjugation. libretexts.orgmsu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

For this compound, the primary electronic transitions of interest are the π → π* and n → π* transitions. libretexts.orguobabylon.edu.iq

π → π transitions:* These involve the excitation of an electron from a bonding π orbital of the aromatic ring to an anti-bonding π* orbital. These transitions are typically intense. shu.ac.uk

n → π transitions:* These involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the aromatic ring. These transitions are generally less intense than π → π* transitions. shu.ac.uk

The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring. The four methyl groups on this compound will influence the energy levels of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted aniline (B41778). msu.edu

Interactive Data Table: Typical UV-Vis Absorption for Aniline Derivatives

| Compound | λmax (nm) | Transition Type |

| Aniline | 230, 280 | π → π |

| N,N-dimethylaniline | 251, 299 | π → π |

| Oxidized Aniline Tetramer | 306, 410, 730 | π → π* and others researchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate bond lengths, bond angles, and information about the intermolecular interactions that govern the crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal:

The planarity of the benzene ring.

The geometry around the nitrogen atom and the orientation of the N,N-dimethyl groups relative to the aromatic ring.

The bond lengths of all C-C, C-H, C-N bonds.

The bond angles within the molecule.

The packing of the molecules in the crystal lattice, including any π-π stacking or other non-covalent interactions.

While a specific crystal structure for this compound was not found, a study on the related compound N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) revealed that the organic cations form dimers with π-π stacking interactions. iucr.orgresearchgate.net

Hyphenated Spectroscopic Techniques in Tetramethylaniline Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. epa.gov In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The mass spectrum serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. rsc.orgd-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile aniline derivatives, LC-MS is a suitable alternative. d-nb.inforesearchgate.netnih.gov The liquid chromatograph separates the components, which are then ionized and analyzed by the mass spectrometer. Different ionization techniques, such as electrospray ionization (ESI), can be employed. d-nb.info

These hyphenated methods are invaluable for purity assessment, impurity profiling, and metabolic studies of tetramethylaniline derivatives. nih.gov

Theoretical and Computational Chemistry of N,n,2,3 Tetramethylaniline

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of molecules like N,N,2,3-tetramethylaniline. nih.gov DFT methods are popular because they provide a good balance between accuracy and computational cost, making them suitable for studying the electronic properties that govern chemical behavior. nih.govnih.gov Calculations can reveal key descriptors such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and atomic charges. researchgate.net

For this compound, the presence of four methyl groups—two on the amine nitrogen and two on the aromatic ring at positions 2 and 3—creates a unique electronic and steric environment. The electron-donating nature of the methyl groups and the amino group increases the electron density of the aromatic ring, influencing its susceptibility to electrophilic attack. However, the steric hindrance from the ortho-methyl group (at position 2) and the N,N-dimethyl group can significantly modulate this reactivity. DFT calculations can quantify these competing effects. For instance, studies on simpler anilines have used DFT to calculate properties like atomic charges and bond parameters to understand their interaction mechanisms. researchgate.netnih.gov

Table 1: Illustrative Electronic Properties of an Aniline (B41778) Derivative Calculated by DFT This table demonstrates typical parameters obtained from DFT calculations. The values are hypothetical for this compound and serve as an example of the data that would be generated in such a study.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | +0.8 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Quantifies the partial charge on the nitrogen atom, affecting basicity. |

A significant application of DFT is the elucidation of reaction mechanisms by mapping the potential energy surface. nih.govnih.gov This involves locating transition states and calculating the activation energy barriers for various possible reaction pathways. arxiv.orgutdallas.edu For this compound, several reactions could be of interest, such as electrophilic aromatic substitution, oxidation, or C-N bond cleavage.

While specific DFT studies mapping the reaction pathways of this compound are not prominent in the literature, the methodology is well-established. For example, in electrophilic substitution, DFT could be used to compare the energy barriers for an incoming electrophile attacking the available ortho-, meta-, and para-positions (positions 4, 5, and 6). These calculations would quantitatively reveal the directing effects of the four methyl groups and the dimethylamino group, accounting for both electronic and steric influences. Computational studies on other systems have shown that DFT can effectively predict the most favorable reaction path by identifying the one with the lowest energy barrier. utdallas.eduacs.orgacs.org This approach is crucial for understanding selectivity in organic synthesis. nih.gov

DFT is also a powerful tool for studying bond activation, identifying the weakest bonds in a molecule (often called "trigger bonds") that are likely to break first during a reaction, such as pyrolysis or fragmentation in mass spectrometry. nrel.gov The strength of a bond is quantified by its bond dissociation enthalpy (BDE), which can be accurately calculated using DFT methods. nrel.gov

For this compound, one could hypothesize several key bonds whose activation would dictate its decomposition pathways: the C-N bond connecting the dimethylamino group to the ring, the N-CH₃ bonds, the C-H bonds of the methyl groups, and the C-C bonds of the aromatic ring. DFT calculations could provide the BDEs for each of these, identifying the trigger bond. For instance, studies on other aniline derivatives have explored the photocatalytic activation and borylation of the C-N bond. researchgate.net Similarly, computational work has detailed the mechanism of C-O bond cleavage mediated by nickel catalysts, showcasing DFT's ability to model the entire reaction pathway of a specific bond activation. researchgate.net A machine learning model trained on DFT data has even been developed to predict BDEs for a vast number of organic molecules with high accuracy. nrel.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. utep.eduyoutube.com Based on the principles of classical mechanics, MD is an invaluable tool for conformational analysis and for studying intermolecular interactions. utep.edunih.gov

For this compound, MD simulations can explore the rotational freedom around the C(aryl)-N bond. The steric clash between the N,N-dimethyl groups and the ortho-methyl group at position 2 is significant. This interaction, known as steric inhibition of resonance, can force the dimethylamino group to rotate out of the plane of the benzene (B151609) ring. doubtnut.com A study on the parent N,N-dimethylaniline combined experimental data with DFT calculations to show that its structure is quasi-planar, a result of p-π interaction. researchgate.net An MD simulation of this compound would reveal the preferred dihedral angle, the energy penalty for rotation, and how the molecule samples different conformations at a given temperature. Conformational analysis is crucial as the spatial arrangement of substituents dictates a molecule's reactivity and its ability to interact with other molecules or biological targets. utdallas.edulumenlearning.com

MD simulations are also used to study intermolecular interactions in condensed phases (liquids or solids). By simulating a system containing many this compound molecules, one can calculate properties like the radial distribution function, which describes how the molecules pack together. This provides insight into the nature of intermolecular forces, which are primarily van der Waals and dipole-dipole interactions for this non-polar molecule.

Table 2: Illustrative Conformational States of this compound from a Hypothetical MD Simulation This table shows possible stable conformations that could be identified through MD simulations, highlighting the key dihedral angle.

| Conformation | C(2)-C(1)-N-C(methyl) Dihedral Angle | Relative Energy (kcal/mol) | Population at 298 K |

| Global Minimum | ~60° | 0.0 | ~85% |

| Local Minimum 1 | ~120° | 2.5 | ~10% |

| Local Minimum 2 | ~-60° | 3.0 | ~5% |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the structural features of molecules (described by "molecular descriptors") with their experimental properties. rdd.edu.iqiupac.org The goal is to develop mathematical models that can predict the properties of new or untested compounds. iupac.orgnih.gov

While specific QSPR models for this compound are not documented, the methodology has been extensively applied to classes of compounds including substituted anilines. nih.govnih.govoup.com To build a QSPR model, one would first compute a range of molecular descriptors for a series of related aniline derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO energy, dipole moment from DFT). rdd.edu.iqresearchgate.net These descriptors are then used in a regression analysis against a known property, such as boiling point, toxicity, or reaction rate. oup.comresearchgate.net

For example, a study on the toxicity of 24 substituted anilines found a parabolic relationship between the 50% inhibition concentration (I50) and the logP (a measure of lipophilicity), along with electronic and hydrogen-bonding parameters. oup.com Another QSAR (a subset of QSPR focused on biological activity) study correlated the toxicity of anilines with the Hammett sigma constant and descriptors for hydrogen bonding capacity. nih.govresearchgate.net Such models could be used to predict the potential biological or environmental impact of this compound based solely on its calculated structural descriptors.

Solvation Models and the Influence of Solvent Effects on this compound Reactivity

The chemical reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. acs.orgntis.gov Computational solvation models are used to simulate these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation (as in MD), or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM).

For this compound, the choice of solvent could influence reaction rates and equilibria. As a largely non-polar molecule, it is more soluble in organic solvents than in water. The effect of different solvents on its reactivity could be predicted using computational models. For example, a reaction involving a polar transition state would be accelerated in a polar solvent, which stabilizes the transition state more than the reactants. DFT calculations combined with an implicit solvation model could quantify this stabilization and predict the change in the reaction's energy barrier. acs.org Studies on other reactions have shown that the number of explicit solvent molecules included in a DFT model can strongly influence the calculated free energy barrier. acs.org The formation of hydrogen bonds between proton-donating solvents and the nitrogen atom of aniline derivatives can also alter reactivity, although this would be less significant for the tertiary amine this compound. researchgate.net

Advanced Applications of N,n,2,3 Tetramethylaniline in Chemical Research

Role in Polymer and Advanced Materials Science

N,N,3,5-Tetramethylaniline (TMA) has emerged as a valuable monomer in the field of polymer and materials science due to its unique chemical and physical properties. aip.org Its structure, featuring an aromatic ring with multiple electron-donating methyl groups, makes it a highly reactive precursor for creating functional thin films with tunable characteristics suitable for electronic applications. aip.org

Plasma polymerization is a versatile technique for depositing uniform, pinhole-free, and smooth organic thin films. researchgate.net TMA is an effective precursor for this method, typically conducted in a capacitively coupled glow discharge reactor at room temperature. repec.orgworldscientific.com The process involves introducing TMA vapor into a low-pressure chamber where an electric field generates plasma, causing the monomer to fragment and polymerize onto a substrate, such as glass or aluminum. aip.orgresearchgate.net

The resulting plasma-polymerized N,N,3,5-tetramethylaniline (PPTMA) films are amorphous, flawless, and exhibit strong adhesion to the substrate. researchgate.netrepec.org The four methyl groups on the TMA monomer enhance its reactivity in the plasma environment, leading to efficient polymerization. aip.org Studies have shown that the thickness of the deposited films can be controlled and increases with a higher concentration of the TMA monomer in composite films. aip.org

Characterization of these films confirms the retention of key structural features.

Infrared Spectroscopy (IR) reveals that the aromatic ring structure of the TMA monomer is largely preserved in the polymer matrix, alongside N-C and C-H side groups. repec.orgworldscientific.com

X-ray Photoelectron Spectroscopy (XPS) analysis confirms the elemental composition, consisting primarily of carbon, nitrogen, and some oxygen, which may be incorporated from the residual atmosphere in the chamber during or after deposition. aip.orgresearchgate.net High-resolution XPS spectra identify various functional groups, including C-C, C-H, C-N, C-O, and carbonyl (C=O) bonds. aip.org

Scanning Electron Microscopy (SEM) imaging shows that PPTMA films have smooth, homogeneous, and pinhole-free surface morphologies. repec.orgworldscientific.com

Thermal Analysis (DTA/TGA) indicates that PPTMA thin films are thermally stable up to approximately 505 K. repec.orgworldscientific.com

Below is a table summarizing typical deposition parameters and resulting film characteristics for plasma-polymerized films containing TMA.

| Parameter | Value / Observation | Source |

| Monomer | N,N,3,5-Tetramethylaniline (TMA) | repec.org |

| Deposition Method | Capacitively Coupled Plasma Polymerization | researchgate.net |

| Substrate | Glass, Aluminum | researchgate.netrepec.org |

| Surface Morphology | Smooth, homogeneous, flawless | repec.org |

| Film Thickness | 183 nm to 281 nm (in composites) | aip.org |

| Elemental Composition | Carbon, Nitrogen, Oxygen | aip.orgresearchgate.net |

| Thermal Stability | Stable up to ~505 K | worldscientific.com |

The electrical properties of PPTMA thin films have been a key area of investigation, revealing their potential as semiconductor materials. Direct current (DC) electrical assessments are typically performed on a sandwich structure of Al/PPTMA/Al. aip.org The current density-voltage (J-V) characteristics of these films are strongly dependent on temperature and applied voltage, and they exhibit distinct conduction mechanisms. aip.org

At low applied voltages (typically below 10 V), the films exhibit ohmic conduction, where the current density is linearly proportional to the voltage. aip.org However, at higher voltages, the conduction mechanism is dominated by Space-Charge-Limited Conduction (SCLC) . aip.orgresearchgate.net This transition indicates that at higher field strengths, the number of injected charge carriers exceeds the intrinsic free carrier concentration, and the current becomes limited by the charge buildup within the material. researchgate.net

The electrical conductivity is also temperature-dependent. In some cases, conduction is attributed to the hopping of charge carriers between localized states at low temperatures, while at higher temperatures, carriers are thermally excited. researchgate.net Activation energies (ΔE) calculated from the temperature dependence of conductivity provide insight into the energy barriers for charge transport. These values differ significantly between the ohmic and SCLC regions, reflecting the different physical processes governing conduction. aip.orgresearchgate.net

The following table presents key electrical transport properties and parameters for PPTMA films.

| Property | Conduction Region | Value | Source |

| Conduction Mechanism | Low Voltage | Ohmic Conduction | aip.org |

| High Voltage | Space-Charge-Limited Conduction (SCLC) | aip.orgresearchgate.net | |

| Activation Energy (ΔE) | Ohmic | ~0.019 eV to 0.05 eV | aip.orgresearchgate.net |

| SCLC (Non-Ohmic) | ~0.21 eV to 0.93 eV | aip.orgresearchgate.net |

These tunable electrical properties make PPTMA films suitable for various electronic device applications. aip.org

The application of PPTMA films in optoelectronics is largely based on their potential to act as the electron-donor component in charge-transfer (CT) complexes. nih.gov A charge-transfer complex is formed between an electron-donating molecule and an electron-accepting molecule. mdpi.com The electron-rich nature of the TMA monomer, derived from the nitrogen lone pair and the inductive effect of four methyl groups, is preserved in the polymerized films. aip.orgaip.org

This high electron density allows the PPTMA material to readily donate electrons upon photoexcitation, a fundamental requirement for the donor in a D-A system. When paired with a suitable electron-acceptor material, these films can facilitate the formation of charge-transfer complexes that are critical for the function of optoelectronic devices such as organic solar cells and photodetectors. The efficiency of these devices relies on the effective generation and separation of charge, a process initiated by the charge transfer between donor and acceptor components.

While specific charge-transfer complexes involving PPTMA are not extensively detailed in the literature, the measured optical and electrical properties, such as a tunable energy gap (1.49 to 1.86 eV), confirm its suitability for these advanced applications. researchgate.net The ability to tailor the film's properties by co-polymerizing TMA with other monomers, like 2,6-diethylaniline, further enhances its versatility for creating customized materials for optoelectronic devices. aip.orgaip.org

Catalytic Applications and Ligand Design in Organic Synthesis

Beyond materials science, N,N,3,5-Tetramethylaniline has found applications as a catalyst in specific organic reactions. Its utility in this area stems from its properties as a tertiary amine. One documented application is its use as a catalyst in the polymeric synthesis of glycol methacrylate. fishersci.ca In this context, TMA likely functions as a base or nucleophilic catalyst to facilitate the polymerization process.

While its role as a direct catalyst is specific, its structural features suggest potential, though less explored, applications in ligand design for coordination chemistry. The nitrogen atom possesses a lone pair of electrons capable of coordinating to metal centers. However, the methyl groups on both the nitrogen atom and the aromatic ring create significant steric hindrance. This steric bulk can be advantageous in designing ligands that:

Stabilize specific low-coordinate metal complexes.

Influence the regioselectivity or stereoselectivity of a metal-catalyzed reaction by controlling substrate access to the catalytic center.

Modulate the electronic properties of the metal center through the electron-donating nature of the aniline (B41778) moiety.

Despite this potential, the use of TMA in sophisticated ligand design is not widely reported, and its primary documented role in synthesis remains that of a specialized catalyst. scbt.com

Development of Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification technique used to convert an analyte into a new compound with properties that are more suitable for analysis, for instance, by enhancing its detectability in chromatography or spectroscopy. mdpi.com N,N,3,5-Tetramethylaniline is itself a derivatized aniline, but it can also be a target for derivatization strategies aimed at analytical enhancement. scbt.com

Although specific, standardized derivatization methods for TMA are not prevalent, its chemical structure offers several handles for chemical modification:

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions. By introducing a chromophoric or fluorophoric group onto the ring, the molecule's response to UV-Visible or fluorescence detectors can be dramatically increased, lowering detection limits.

Tertiary Amine: While the tertiary amine is non-reactive toward reagents that target primary or secondary amines (e.g., ninhydrin), it can be oxidized or be involved in reactions at adjacent positions, potentially leading to colored products.

The primary motivation for derivatizing a molecule like TMA would be to improve its analytical performance in complex matrices where direct measurement is challenging due to low concentration or interference from other compounds.

Kinetic and Mechanistic Probes in Complex Reaction Systems

The unique combination of electronic and steric properties of N,N,3,5-Tetramethylaniline makes it a useful tool for investigating the kinetics and mechanisms of chemical reactions. Its role as a mechanistic probe is primarily linked to its function as a sterically hindered base and nucleophile.

One specific kinetic application is its use in the rapid quenching of 1,8-dihydroxyanthraquinone. fishersci.ca Quenching agents are used to rapidly stop a reaction at a specific time point, allowing for the accurate study of reaction kinetics. The high reactivity of TMA makes it effective for this purpose.

More broadly, TMA can be used to probe steric effects in reaction mechanisms. For example, in reactions involving attack at the nitrogen atom, the rate of reaction with TMA can be compared to that with less hindered anilines, such as N,N-dimethylaniline. A significantly lower reaction rate with TMA would provide strong evidence that the transition state is sensitive to steric crowding around the nitrogen center. This approach helps elucidate the geometry of transition states and differentiate between possible reaction pathways. The steric hindrance in substituted anilines is known to cause "steric inhibition of resonance," where the dimethylamino group is pushed out of the plane of the aromatic ring, affecting the availability of the nitrogen lone pair. chemzipper.com By comparing the reactivity of TMA with isomers where this effect is more or less pronounced, chemists can gain deeper insight into the interplay of electronic and steric factors that govern a reaction.

Environmental and Biological Transformation Mechanisms of N,n,2,3 Tetramethylaniline

Microbial Degradation Pathways of Aniline (B41778) Derivatives

The microbial breakdown of aniline and its derivatives is a key process in their environmental fate. This degradation can occur under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions, involving a variety of microorganisms and enzymatic pathways.

Under aerobic conditions, the microbial degradation of aniline derivatives often begins with the oxidation of the aromatic ring. For instance, some bacteria can transform aniline and its halogenated derivatives through different pathways depending on the presence of oxygen. nih.gov Acetylation is a significant transformation mechanism under aerobic conditions for some aniline compounds. nih.gov

Studies on compounds structurally similar to N,N,2,3-Tetramethylaniline, such as N,N-dimethylaniline, have shown that aerobic microbial metabolism can lead to the formation of N-methylaniline and formaldehyde (B43269). nih.gov In some cases, the degradation pathway involves enzymes like aniline dioxygenase and catechol 2,3-dioxygenase. nih.gov For example, a bacterial strain identified as Delftia sp. AN3 can utilize aniline as its sole source of carbon, nitrogen, and energy, degrading it through a pathway involving these enzymes. nih.gov However, this strain did not show growth on N,N-dimethylaniline, suggesting that the substitution pattern on the aniline molecule is a critical factor for microbial degradation. nih.gov

The following table summarizes the key enzymes involved in the aerobic degradation of some aniline derivatives and their degradation products.

| Compound | Key Enzyme(s) | Degradation Products | Reference |

| Aniline | Aniline dioxygenase, Catechol 2,3-dioxygenase | Catechol | nih.gov |

| N,N-Dimethylaniline | Cytochrome P-450 | N-methylaniline, Formaldehyde | nih.gov |

In anaerobic environments, the degradation of aniline derivatives follows different pathways. For some halogenated anilines, a Paracoccus sp. has been shown to metabolize them under anaerobic conditions, indicating the existence of distinct anaerobic metabolic routes. nih.gov

Research on the anaerobic biodegradation of N,N-diethylaniline in a contaminated aquifer showed no significant degradation, suggesting its recalcitrance under these conditions. nih.gov In contrast, aniline itself can be completely mineralized to carbon dioxide and nitrogen gas under anaerobic denitrifying conditions, a process that is enhanced by the presence of bicarbonate. capes.gov.br Under methanogenic conditions, however, aniline degradation was not observed. capes.gov.br

The biodegradation of other nitrogenous compounds, such as N-nitrosodimethylamine (NDMA), has been observed under anoxic conditions in soil, where it is mineralized to carbon dioxide and methane. researchgate.net This suggests that microbial communities in soil have the potential to degrade complex nitrogen-containing organic compounds anaerobically.

Enzymatic N-demethylation is a crucial step in the breakdown of N,N-dialkylated anilines. Cytochrome P-450 enzymes, for example, are known to catalyze the oxidative N-demethylation of N,N-dimethylaniline. nih.govacs.org This process involves the removal of a methyl group, leading to the formation of N-methylaniline. nih.gov The efficiency of this demethylation can be influenced by substituents on the aromatic ring. mdpi.com

Non-heme manganese complexes have also been shown to catalyze the oxidative N-demethylation of N,N-dimethylanilines, producing N-methylaniline as the primary product under certain conditions. mdpi.com

Deamination, the removal of the amino group, is another critical step in the complete mineralization of aniline derivatives. While specific enzymatic deamination pathways for this compound are not well-documented, the general microbial degradation of anilines ultimately involves the cleavage of the carbon-nitrogen bond, releasing the nitrogen and allowing the carbon skeleton to be further metabolized.

The following table provides examples of enzyme systems involved in the demethylation of N,N-dimethylaniline.

| Enzyme System | Substrate | Primary Product | Reference |

| Cytochrome P-450 | N,N-Dimethylaniline | N-methylaniline | nih.gov |

| Non-heme Manganese Catalysts | N,N-Dimethylaniline | N-methylaniline | mdpi.com |

Chemical Degradation in Aquatic and Soil Matrices

The persistence and transformation of aniline derivatives in soil and water are influenced by chemical processes. The application of chemical fertilizers can contribute to soil degradation by introducing various elements and altering soil structure. academicjournals.org Soil properties such as pH can also affect the behavior of these compounds. For instance, soil acidification can alter the properties and bioavailability of aromatic amines by promoting their protonation, which can decrease their solubility and affect their transformation and persistence. nih.gov

The degradation of aniline in water has been demonstrated using methods like gaseous streamer corona plasma, which can achieve high degradation rates. nih.gov The degradation process can be influenced by the gas atmosphere, with the formation of reactive species like hydroxyl radicals and ozone playing a significant role. nih.gov

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or breakdown by light, is another important environmental fate process for aniline derivatives. The aqueous photolysis half-life of some related compounds can be very short, indicating rapid degradation in water when exposed to light. piat.org.nz For example, the herbicide hydramethylnon, which shares some structural similarities with substituted anilines, has an aqueous photolysis half-life of less than one hour. piat.org.nz

The rate of photodegradation can be influenced by the presence of other substances in the environment. For instance, the photo-oxidation of 4-chloroaniline (B138754) in surface water can have a half-life of 1 to 3 hours, particularly in water with low organic matter content. nih.gov

Future Research Directions and Emerging Trends for N,n,2,3 Tetramethylaniline

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of polysubstituted anilines, such as N,N,2,3-tetramethylaniline, presents challenges in achieving high selectivity and sustainability. Current methodologies often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely focus on developing more direct and environmentally benign synthetic strategies.

One promising avenue is the advancement of catalytic N-methylation reactions. While the N-methylation of anilines using methanol (B129727) as a C1 source is an established method, achieving high selectivity for the desired N,N-dimethylated product without side reactions can be challenging. nih.govoup.com The development of novel catalysts, such as those based on ruthenium or copper/ceria, shows promise for improving the efficiency and selectivity of these reactions under milder, weak-base conditions. nih.govoup.com Further research into catalyst design, including the use of bimetallic nanoparticles and supported catalysts, could lead to even more active and selective systems for the synthesis of this compound.

Moreover, the principles of green chemistry are increasingly being applied to the synthesis of organic compounds. sphinxsai.comresearchgate.net This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasound assistance. uniroma1.it For instance, dimethyl carbonate (DMC) is being explored as a green alternative to hazardous methylating agents like methyl halides or dimethyl sulfate (B86663). researchgate.netresearchgate.net Future work could explore the application of DMC and other green reagents in the selective synthesis of this compound. The development of continuous-flow processes also offers a safer and more efficient alternative to traditional batch reactions for producing fine chemicals.

A key challenge in the synthesis of this compound is controlling the regioselectivity of the methylation on the aromatic ring. Future research could investigate the use of directing groups or novel catalytic systems that can selectively introduce methyl groups at the desired positions of the aniline (B41778) core.

Table 1: Comparison of Conventional vs. Emerging Green Synthesis Methods for Anilines

| Feature | Conventional Synthesis | Emerging Green Synthesis |

| Methylating Agents | Methyl halides, Dimethyl sulfate (hazardous) | Methanol, Dimethyl carbonate (greener alternatives) researchgate.net |

| Catalysts | Often requires strong bases | Development of recyclable, heterogeneous catalysts (e.g., zeolites, supported metal nanoparticles) researchgate.netthieme-connect.com |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions uniroma1.it |

| Energy Input | High temperatures and pressures | Microwave irradiation, ultrasonic energy to enhance reaction rates uniroma1.it |

| Atom Economy | Can be low due to byproducts | Higher atom economy through catalytic cycles and reduced waste sphinxsai.com |

| Process | Typically batch processes | Shift towards continuous-flow systems for better control and safety |

Application of Advanced In-Situ Spectroscopic Techniques for Real-time Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Advanced in-situ spectroscopic techniques are powerful tools for the real-time monitoring of chemical reactions, providing valuable insights into reaction intermediates and transition states. researchgate.netacs.org

Future research will likely see an increased application of techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to study the N-methylation of 2,3-dimethylaniline (B142581). researchgate.netacs.orgnih.gov For example, in-situ NMR has been successfully used to monitor the alkylation of aniline with alcohols, allowing for the characterization of catalyst resting states and reaction intermediates. acs.org Similarly, in-situ FTIR can provide real-time information about the changes in functional groups during a reaction. nih.gov

These techniques can be employed to:

Identify and characterize transient intermediates in the catalytic cycle.

Determine the rate-determining step of the reaction.

Understand the role of the catalyst and reaction conditions on selectivity.

Elucidate the mechanism of catalyst deactivation.

By combining in-situ spectroscopic data with kinetic studies and computational modeling, a comprehensive picture of the reaction mechanism can be developed. This knowledge will be instrumental in the rational design of more efficient and selective catalysts and processes for the synthesis of this compound.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

One key application is the development of quantitative structure-property relationship (QSPR) models. nih.gov By training ML algorithms on existing data for aniline derivatives, it is possible to create models that can accurately predict various physicochemical and biological properties of new, untested compounds. This can significantly accelerate the discovery of this compound derivatives with specific functionalities. Recent studies have demonstrated the successful application of ML in predicting properties such as melting point, solubility, and even the outcome of chemical reactions. researchgate.netnih.gov

The integration of ML and AI with experimental work can create a powerful feedback loop. Predictions from computational models can guide experimental efforts, and the resulting experimental data can be used to further refine and improve the models. This synergy has the potential to dramatically accelerate the pace of research and development in the field of substituted anilines.

Table 2: Applications of Machine Learning in the Study of Tetramethylaniline Derivatives

| Application Area | Description | Potential Impact |

| Property Prediction | Development of QSPR models to predict physicochemical properties (e.g., solubility, boiling point) and biological activities. nih.govnih.gov | Reduces the need for extensive experimental screening and accelerates the identification of promising compounds. |

| De Novo Design | Use of generative models to design novel tetramethylaniline derivatives with desired properties. nih.gov | Enables the exploration of a vast chemical space and the discovery of innovative molecular structures. |

| Reaction Outcome Prediction | Prediction of the products and yields of chemical reactions involving tetramethylaniline derivatives. nih.gov | Aids in the planning and optimization of synthetic routes. |

| Spectra Prediction | Simulation of spectroscopic data (e.g., NMR, Mass Spectra) to aid in the identification and characterization of new compounds. | Facilitates the structural elucidation of newly synthesized molecules. |

Exploration of Tetramethylaniline Derivatives in Novel Green Chemistry Processes

The unique electronic and steric properties of this compound and its derivatives make them interesting candidates for applications in novel green chemistry processes. The principles of green chemistry focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comresearchgate.netuniroma1.it

One area of exploration is the use of tetramethylaniline derivatives as organocatalysts. The nitrogen atom in the aniline structure can act as a catalytic site, and the methyl groups can be modified to tune the catalyst's activity and selectivity. Research into the use of aniline derivatives as catalysts for various organic transformations is an active area.

Additionally, tetramethylaniline derivatives could serve as building blocks for the synthesis of more complex molecules with applications in materials science and pharmaceuticals. The development of sustainable synthetic routes to these derivatives, as discussed in section 8.1, is a prerequisite for their use in green chemistry applications. For example, the use of biomass-derived starting materials could further enhance the green credentials of processes involving these compounds. rsc.org

Future research could focus on:

Designing and synthesizing novel tetramethylaniline-based organocatalysts.

Investigating the application of these catalysts in green chemical transformations, such as C-H activation or carbon dioxide utilization.

Exploring the use of this compound as a precursor for the synthesis of functional materials, such as polymers or dyes, using environmentally friendly methods.

By embracing the principles of green chemistry, the future development and application of this compound and its derivatives can contribute to a more sustainable chemical industry.

Q & A

Basic: What are the standard synthetic routes for N,N,2,3-Tetramethylaniline, and what analytical techniques are used to confirm its structure?

Answer:

this compound is typically synthesized via alkylation of 2,3-dimethylaniline using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH). Alternatively, reductive amination of 2,3-dimethylacetophenone with methylamine may be employed. Structural confirmation relies on 1H/13C NMR spectroscopy , where characteristic peaks include:

- A singlet for the two N-methyl groups (δ ~2.8–3.1 ppm).

- Distinct aromatic proton signals (δ ~6.5–7.0 ppm) influenced by methyl substituents at the 2- and 3-positions.

- GC-MS is used to verify purity and molecular ion peaks (m/z 149.23 for [M]+). IR spectroscopy can confirm the absence of primary amine N-H stretches (absent due to N,N-dimethylation) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.

- Storage: In airtight containers, away from oxidizers and acids, in cool, dry conditions.

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Advanced: How does the steric hindrance of this compound influence its reactivity in catalytic C-H functionalization reactions?

Answer:

The 2,3-dimethyl substituents on the aromatic ring create steric hindrance, limiting access to the para position. In B(C6F5)3-catalyzed C-H alkylation, this steric bulk reduces competing side reactions (e.g., over-alkylation) and enhances regioselectivity. For example, reactions with silicon enolates yield Mannich-type products in higher yields (78% for N,N,2,6-tetramethylaniline derivatives) compared to less hindered analogs. Computational modeling (DFT) can quantify steric effects using parameters like percent buried volume (%Vbur) .

Advanced: What are the challenges in achieving regioselective nitration of this compound, and how can reaction conditions be optimized?

Answer:

Nitration under traditional conditions (HNO3/H2SO4) may lead to multiple products due to competing electrophilic attack at the less hindered positions. Optimization strategies include:

- Low-temperature nitration (0–5°C) to slow reaction kinetics and favor para-substitution.

- Use of acetyl nitrate as a milder nitrating agent to reduce side reactions.

- Monitoring reaction progress via HPLC to isolate the desired isomer. For example, nitration of N,N,2,6-tetramethylaniline in concentrated H2SO4 at 0°C yields the 4-nitro derivative as the major product .

Basic: What spectroscopic data (NMR, IR) are characteristic of this compound, and how can they be interpreted?

Answer:

- 1H NMR (CDCl3):

- N-CH3: 2.8–3.1 ppm (singlet, 6H).

- Aromatic CH3 (2,3-positions): ~2.2–2.4 ppm (two singlets, 6H total).

- Aromatic protons: 6.5–7.0 ppm (complex splitting due to adjacent methyl groups).

- 13C NMR:

- N-CH3: ~40–42 ppm.

- Aromatic carbons: 125–140 ppm, with quaternary carbons deshielded by methyl groups.

- IR: Absence of N-H stretches (~3300 cm⁻¹) confirms N,N-dimethylation. C-H aromatic stretches appear at ~3000–3100 cm⁻¹ .

Advanced: In comparative studies, how do the electronic properties of this compound compare to other tetramethylaniline derivatives in electron-transfer reactions?

Answer:

The electron-donating N-methyl and ring-methyl groups increase the compound’s electron density, enhancing its reducing capacity. Cyclic voltammetry (CV) studies show a lower oxidation potential compared to unsubstituted anilines. For instance, in photoinduced electron-transfer reactions, this compound acts as a stronger electron donor than N,N,3,5-Tetramethylaniline due to reduced steric inhibition of resonance. UV-Vis spectroscopy reveals bathochromic shifts in charge-transfer complexes, correlating with substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.